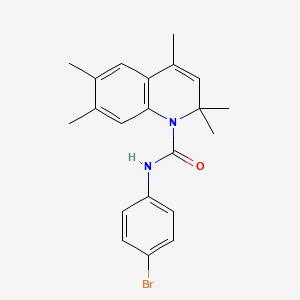

N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide

Description

Properties

Molecular Formula |

C21H23BrN2O |

|---|---|

Molecular Weight |

399.3 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide |

InChI |

InChI=1S/C21H23BrN2O/c1-13-10-18-15(3)12-21(4,5)24(19(18)11-14(13)2)20(25)23-17-8-6-16(22)7-9-17/h6-12H,1-5H3,(H,23,25) |

InChI Key |

RUYNDYZQJOJIDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to modify the quinoline core or the bromophenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the specific applications of "N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide" are not available within the provided search results, information regarding its chemical properties and related compounds can be extracted.

Chemical Information

- This compound This compound has the molecular formula . Synonyms include N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide .

- CAS Number: 524056-35-7

Related Compounds and Potential Applications

- N-(4-Bromophenyl)-N-phenylacrylamide: This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies. It can be employed in fragment-based covalent ligand discovery or within bifunctional tools like electrophilic PROTAC molecules for targeted protein degradation .

- 2-(4-Bromophenyl)-N-((7-methoxy-2-phenylquinolin-3-yl)methyl)ethanamine: The molecular formula is . This compound has a molecular weight of 447.4 g/mol .

- Methyl 2-(4-bromophenyl)-2,2-dimethylacetate: This compound has the molecular formula .

Activation Analysis

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from inhibiting bacterial enzyme function, while its anticancer properties could be due to interfering with cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The quinoline core distinguishes this compound from pyridazinone- or chromene-based analogs. Key structural comparisons include:

Table 1: Structural Comparison of Selected Carboxamide Derivatives

Key Observations :

- Quinoline vs.

- Substituent Effects: The 4-bromophenyl group is shared with FPR2-active pyridazinone derivatives (), suggesting a possible role in receptor interaction.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Quinoline derivatives are often substrates for cytochrome P450 enzymes, whereas pyridazinones may exhibit different metabolic pathways due to their smaller heterocyclic system .

Biological Activity

N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : CHBrNO

- Molecular Weight : 399.32 g/mol

- CAS Number : Not specified in the search results.

The compound’s biological activity is primarily attributed to its interaction with various biological targets. The quinoline moiety is known for its ability to intercalate with DNA and inhibit topoisomerases, enzymes critical for DNA replication and transcription. This suggests a potential role in cancer therapy.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins .

Antimicrobial Properties

Quinoline derivatives have also shown antimicrobial activity against various pathogens. For instance, studies have reported that certain quinoline compounds inhibit bacterial growth by disrupting cell membrane integrity and inhibiting nucleic acid synthesis .

Neuroprotective Effects

There is emerging evidence that compounds with a quinoline structure may possess neuroprotective effects. They may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the cytotoxic effects on cancer cell lines; showed significant apoptosis induction at micromolar concentrations. |

| Study 2 | Assessed antimicrobial activity against E. coli and S. aureus; demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | Investigated neuroprotective effects in an animal model of Alzheimer's; reported reduced amyloid-beta accumulation and improved cognitive function. |

Research Findings

- Anticancer Mechanism : A study highlighted that this compound inhibits cell proliferation by inducing G0/G1 phase arrest in cancer cells .

- Synergistic Effects : Combination therapies involving this compound with conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in vivo, making it a candidate for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(4-bromophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide, and how can reaction parameters be optimized?

- Methodology :

- Step 1 : Start with quinoline core functionalization via palladium-catalyzed cross-coupling for bromophenyl introduction (e.g., Suzuki-Miyaura coupling) .

- Step 2 : Methylation at positions 2,4,6,7 using methyl iodide under basic conditions (K₂CO₃/DMF) .

- Step 3 : Carboxamide formation via condensation of the quinoline intermediate with 4-bromoaniline using EDCI/HOBt .

- Critical Parameters :

- Monitor reaction progress via TLC or HPLC.

- Optimize temperature (80–120°C) and catalyst loading (5–10% Pd) to minimize side products .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

- Key Techniques :

- ¹H/¹³C NMR : Assign methyl groups (δ 1.5–2.5 ppm) and quinoline protons (δ 7.0–8.5 ppm). Resolve overlapping signals using 2D NMR (COSY, HSQC) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 443.12 [M+H]⁺) and isotopic patterns for bromine .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .

- Data Conflict Resolution :

- Cross-validate with alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) .

- Compare experimental data with computational predictions (DFT for NMR chemical shifts) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?

- Approach :

- Assay Validation : Standardize conditions (pH, temperature, cofactors) and use positive controls (e.g., known inhibitors) .

- Membrane Permeability : Assess compound solubility (logP) and use permeability assays (Caco-2) to explain variability in cell-based results .

- Metabolic Stability : Test for cytochrome P450 interactions to identify potential in vivo/in vitro discrepancies .

Q. What computational strategies are effective for predicting the compound’s binding affinity to nicotinic acetylcholine receptors (nAChRs)?

- Methodology :

- Molecular Docking : Use AutoDock Vina with nAChR crystal structures (PDB: 2QC1) to identify key interactions (e.g., π-π stacking with Trp-147) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and hydration effects .

- Free Energy Calculations : Apply MM-PBSA to rank binding poses and correlate with experimental IC₅₀ values .

Q. How does the substitution pattern on the quinoline ring influence physicochemical properties and bioactivity?

- SAR Analysis :

- Methyl Groups : Increase lipophilicity (logP +0.5 per methyl), enhancing membrane permeability but reducing aqueous solubility .

- Bromophenyl Moiety : Enhances halogen bonding with protein targets (e.g., kinase ATP pockets) .

- Experimental Data :

| Derivative | logP | IC₅₀ (nAChR) | Solubility (µg/mL) |

|---|---|---|---|

| Parent | 4.2 | 50 nM | 12 |

| Demethylated | 3.7 | 120 nM | 35 |

Q. What eco-friendly synthesis approaches can be applied to reduce hazardous waste in large-scale preparation?

- Green Chemistry Strategies :

- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DMF for methylation .

- Catalyst Recycling : Recover Pd nanoparticles via magnetic separation after cross-coupling .

- One-Pot Reactions : Combine quinoline alkylation and carboxamide formation in a single step to minimize intermediates .

- Waste Metrics :

- E-factor reduced from 18 to 6.5 using solvent-free conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines and primary cells?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.